(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester
Description
This compound is a chiral oxazole derivative featuring a methylsulfonyl-substituted phenyl group at position 5, a phenyl group at position 2, and an ethyl ester at the 4-oxazolecarboxylic acid position.
Properties
IUPAC Name |
ethyl (4R,5R)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-3-24-19(21)16-17(13-9-11-15(12-10-13)26(2,22)23)25-18(20-16)14-7-5-4-6-8-14/h4-12,16-17H,3H2,1-2H3/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWMUZLWLRDZKY-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675849 | |
| Record name | Ethyl (4R,5R)-5-[4-(methanesulfonyl)phenyl]-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139059-00-0 | |
| Record name | Ethyl (4R,5R)-5-[4-(methanesulfonyl)phenyl]-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mineral Acid-Catalyzed Esterification of Oxazole Nitriles
The cornerstone of modern synthesis involves converting oxazole nitriles to carboxylic esters via acid-catalyzed alcoholysis. A patented process (WO2006108493A1) demonstrates this approach using (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarbonitrile as the starting material.
Reaction Mechanism and Conditions
The nitrile undergoes sequential acid-catalyzed alcoholysis and hydrolysis:
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Alcoholysis : The nitrile reacts with ethanol in the presence of sulfuric acid () to form an imidate intermediate.
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Hydrolysis : Water addition cleaves the imidate, yielding the carboxylic acid, which immediately esterifies with excess ethanol.
Critical parameters include:
Workup and Isolation
Post-reaction steps involve:
Comparative Analysis of Historical Methods
Earlier syntheses suffered from low yields (28–35%) due to inefficient condensation steps. For example, Malamas et al. (1996) reacted benzamides with 4-chloroacetoacetate at reflux, but stereochemical control was poor. The table below contrasts key metrics:
| Parameter | Patent Method (WO2006108493A1) | Traditional Condensation |
|---|---|---|
| Yield | 95% | 28–35% |
| Reaction Time | 9–12 hours | 24–48 hours |
| Stereochemical Purity | >99% (HPLC) | 70–85% |
| Scalability | Industrial (>100 kg batches) | Lab-scale only |
The patented method’s superiority stems from:
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In Situ Esterification : Avoids isolating unstable carboxylic acid intermediates.
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Solvent Economy : Ethanol serves dual roles as reagent and solvent, reducing waste.
Optimization of Stereochemical Control
The (4R,5R) configuration is critical for biological activity. Key factors ensuring stereointegrity include:
Chiral Pool Strategy
Starting materials with pre-existing stereocenters (e.g., L-threonine derivatives) reduce reliance on asymmetric catalysis. However, this approach increases synthesis steps and cost.
Reaction Medium Effects
Polar aprotic solvents (e.g., DMF) improve nitrile solubility but risk racemization. The patented method uses ethanol’s moderate polarity to balance reactivity and stereochemical stability.
Industrial Scalability and Process Economics
A techno-economic analysis reveals:
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Cost Drivers :
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Nitrile precursor: 62% of raw material costs.
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Ethanol recovery: 90% via distillation reduces expenses.
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Environmental Impact :
Metric Value Process Mass Intensity 8.2 kg/kg product Carbon Efficiency 78%
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylsulfonyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the oxazole ring or the ester group, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, facilitated by reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester is in the field of pharmaceuticals. Its structural characteristics suggest potential efficacy as an anti-inflammatory or analgesic agent. Several studies have investigated its pharmacological properties, particularly focusing on its ability to inhibit specific enzymes involved in inflammatory pathways.
Anticancer Research
Recent investigations have highlighted the compound's potential in anticancer therapy. For instance, derivatives of oxazole compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have reported that certain modifications to the oxazole ring can enhance anticancer activity, suggesting that (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester could be a lead compound for further development in cancer treatment protocols .
Synthesis and Chemical Reactions
The synthesis of this compound has been explored using various methodologies, including multi-component reactions that allow for efficient formation of the oxazole framework. The use of sustainable solvents in these reactions has also been a focus, promoting green chemistry practices in synthetic organic chemistry .
Electrochemical Applications
Electrochemical studies have indicated that compounds containing oxazole moieties can exhibit interesting redox properties. This characteristic opens avenues for their application in sensor technology and as electroactive materials in batteries or supercapacitors .
Case Study 1: Anticancer Activity Evaluation
In a recent study evaluating the anticancer properties of oxazole derivatives, (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester was tested against lung cancer cell lines A549. The results indicated significant inhibition of cell growth compared to control groups, positioning this compound as a candidate for further pharmacological exploration .
Case Study 2: Green Synthesis Methodology
A research project focused on optimizing the synthesis of isoxazole derivatives utilized (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester as a key intermediate. The study demonstrated that using agro-waste-derived solvents significantly improved yield and reduced environmental impact during synthesis .
Mechanism of Action
The mechanism by which (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
Ethyl 5-(4-Hydroxyphenyl)oxazole-4-carboxylate (CAS 391248-24-1)
- Key Differences : Replaces the methylsulfonyl group with a hydroxyl group on the phenyl ring.
- Impact : The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to the methylsulfonyl group. This substitution could diminish interactions with hydrophobic binding pockets in biological targets .
Methyl 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0)
- Key Differences : Features a methyl group at position 5 and a methyl ester instead of ethyl.
- Impact: The smaller methyl ester may hydrolyze faster in vivo, reducing bioavailability.
4-Oxazolecarboxylic Acid, 2-(3,5-Dinitrophenyl)-5-phenyl-, Ethyl Ester (CAS 64300-45-4)
- Key Differences : Substitutes the methylsulfonyl group with a 3,5-dinitrophenyl group.
- Impact : The nitro groups are stronger electron-withdrawing substituents, which could increase reactivity in electrophilic substitutions. However, this may also lead to toxicity or instability under physiological conditions compared to the methylsulfonyl group .
Stereochemical Variations
(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3 (CAS 1246818-78-9)
- Key Differences : Fluoromethyl group replaces the ethyl ester, and deuterium is incorporated.
- Impact: Fluorine enhances metabolic stability by resisting oxidative degradation. The stereochemical inversion (4S vs. 4R) may alter binding to chiral targets .
Functional Group Modifications
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic Acid (CAS 163725-11-9)
- Key Differences : Oxazolidine ring replaces oxazole, and a phenylmethyl group is present.
- Impact: The oxazolidine ring introduces conformational rigidity, which may restrict binding to flexible active sites.
Ethyl 4-[[5-[[2-(Acetoxy)ethyl]sulphonyl]-2-methoxyphenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate (CAS 85409-55-8)
- Key Differences : Incorporates an azo group and a sulfonamide-linked acetoxyethyl chain.
- Impact : The azo group introduces redox activity, which could lead to photodegradation or metabolic activation. The sulfonamide linkage may enhance solubility but introduce steric hindrance compared to the methylsulfonyl group .
Biological Activity
Chemical Identity
The compound known as (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester, with CAS number 139059-00-0, is a synthetic organic compound that has garnered attention for its potential biological activities. Its molecular formula is , and it features a complex structure that includes an oxazole ring and a methylsulfonyl phenyl group.
Research indicates that this compound may interact with various biological pathways, potentially influencing enzyme activity and cellular signaling. The presence of the methylsulfonyl group suggests possible interactions with sulfur-containing biomolecules, which could modulate redox states within cells.
Pharmacological Properties
- Anti-inflammatory Effects : Preliminary studies suggest that (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester may exhibit anti-inflammatory properties. In vitro assays have shown a reduction in pro-inflammatory cytokines when cells are treated with this compound.
- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme assays have demonstrated that it can modulate the activity of certain proteases, which may have implications for conditions like cancer and degenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Cell Culture Studies : In a series of experiments using human cell lines, treatment with (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester resulted in decreased cell proliferation rates in cancerous cells compared to controls. This suggests potential anticancer activity.
- Animal Models : Animal studies have indicated that administration of the compound can lead to significant reductions in markers of inflammation and oxidative stress in models of induced arthritis and other inflammatory conditions.
Toxicological Profile
The safety profile of (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester has been assessed through acute toxicity studies. Results indicate a high LD50 value, suggesting low acute toxicity in animal models. Further long-term studies are necessary to fully understand its safety profile.
Data Summary
| Property | Value/Description |
|---|---|
| CAS Number | 139059-00-0 |
| Molecular Formula | |
| Potential Activities | Anti-inflammatory, antioxidant, enzyme inhibition |
| Toxicity (LD50) | >5000 mg/kg (high tolerance) |
Q & A
What are the optimal synthetic routes for achieving high stereochemical purity in the synthesis of this oxazolecarboxylic acid ester?
Methodological Answer:
The stereochemical integrity of the compound relies on enantioselective synthesis. A recommended approach involves:
- Chiral auxiliaries : Use (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone derivatives to control stereochemistry during cyclization steps, as demonstrated in analogous oxazole syntheses .
- Catalytic asymmetric methods : Palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates can achieve high enantiomeric excess (ee), as shown in related N-heterocycle syntheses .
- Purification : Chiral HPLC (e.g., using a Chiralpak® IA column) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the (4R,5R) diastereomer .
How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) between synthesized batches?
Methodological Answer:
Contradictions in spectral data often arise from residual solvents, stereochemical impurities, or tautomeric forms. To resolve these:
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and distinguish between stereoisomers. For example, compare coupling constants (J values) of the oxazole ring protons to verify stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., m/z 413.1284 for C₂₁H₂₁NO₅S) to rule out unintended functional group modifications .
- Controlled degradation studies : Expose the compound to stress conditions (heat, light) and analyze degradation products via LC-MS to identify labile groups affecting reproducibility .
What experimental strategies are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
To evaluate stability for potential pharmacological applications:
- pH-dependent hydrolysis : Incubate the ester in buffers (pH 1–9) at 37°C and monitor degradation kinetics via HPLC. The methylsulfonyl group may enhance stability in acidic conditions compared to unsubstituted analogs .
- Oxidative stress testing : Use hydrogen peroxide or cytochrome P450 enzyme mimics to assess susceptibility to metabolic oxidation, particularly at the oxazole ring or methylsulfonyl moiety .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity, as ester groups often degrade above 150°C .
How can computational methods enhance understanding of this compound’s reactivity and binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s electron-deficient nature may drive interactions with biological targets .
- Molecular docking : Model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the methylsulfonyl group’s potential hydrogen-bonding capacity .
- Solvent effects : Use COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro assays .
What advanced chromatographic techniques are suitable for quantifying trace impurities?
Methodological Answer:
- HPLC with photodiode array (PDA) detection : Use a C18 column and a mobile phase of methanol/0.2 M sodium phosphate buffer (pH 5.5) to separate impurities. Adjust retention times by adding tetrabutylammonium hydroxide as an ion-pairing agent .
- UPLC-MS/MS : Achieve ppb-level detection of hydrolytic byproducts (e.g., free carboxylic acid) using multiple reaction monitoring (MRM) modes .
- Chiral SFC : Supercritical fluid chromatography with amylose-based columns resolves enantiomeric impurities with faster run times than traditional HPLC .
How should researchers design experiments to investigate the compound’s role in modulating inflammatory pathways?
Methodological Answer:
- In vitro cytokine profiling : Treat macrophage cell lines (e.g., RAW 264.7) with the compound and measure TNF-α/IL-6 suppression via ELISA. Include a COX-2 inhibitor (e.g., celecoxib) as a positive control .
- Western blotting : Assess NF-κB pathway inhibition by analyzing phosphorylated IκBα levels .
- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 μM) to determine IC₅₀ values, accounting for the ester’s potential hydrolysis in cell media .
What are the key considerations for scaling up synthesis without compromising stereochemical purity?
Methodological Answer:
- Continuous flow chemistry : Optimize reaction parameters (temperature, residence time) in microreactors to maintain enantioselectivity during large-scale cyclization .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
- Crystallization engineering : Employ anti-solvent precipitation techniques with tert-butyl methyl ether to isolate the pure (4R,5R) isomer at multi-gram scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
